

# N4-Acetylcytidine's role in gene expression regulation.

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## N4-Acetylcytidine: A Key Regulator in Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, have emerged as a critical layer of gene expression regulation. Among the more than 170 known RNA modifications, **N4-acetylcytidine** (ac4C) is a highly conserved and dynamic mark that plays a pivotal role in fine-tuning mRNA stability and translation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ac4C-mediated gene regulation, detailed experimental protocols for its study, and its implications in health and disease, with a particular focus on cancer biology and drug development.

### The ac4C Writer: N-acetyltransferase 10 (NAT10)

The sole enzyme responsible for depositing the ac4C modification onto RNA in eukaryotes is N-acetyltransferase 10 (NAT10).<sup>[1][2][3]</sup> NAT10 is a dual-function enzyme, possessing both RNA acetyltransferase and protein lysine acetyltransferase activities.<sup>[3][4]</sup> It catalyzes the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine residues within specific RNA sequences.<sup>[1][5]</sup> The activity of NAT10 is crucial for maintaining cellular

homeostasis, and its dysregulation has been implicated in various diseases, including cancer and premature aging syndromes.[3][4]

## Molecular Mechanisms of ac4C-Mediated Gene Regulation

**N4-acetylcytidine** exerts its influence on gene expression primarily through two interconnected mechanisms: enhancing mRNA stability and promoting translation efficiency.

### Increased mRNA Stability

The presence of ac4C within an mRNA transcript significantly increases its stability, leading to a longer half-life.[4][6] This stabilization is thought to result from the altered chemical properties of the acetylated cytidine, which can strengthen base-pairing interactions and potentially alter the local RNA structure, making the transcript more resistant to degradation by cellular ribonucleases.[7] For example, in gastric cancer, NAT10-mediated ac4C modification of COL5A1 mRNA extends its half-life, contributing to cancer progression.[4]

### Enhanced Translation Efficiency

ac4C modification, particularly within the coding sequence (CDS) of an mRNA, has been shown to enhance the efficiency of protein translation.[8][9] This is achieved by promoting the correct recognition of codons by the ribosome, thereby increasing the fidelity and rate of protein synthesis.[8] The presence of ac4C at the wobble position of a codon can facilitate more efficient tRNA binding and decoding.[9]

## Quantitative Impact of ac4C on Gene Expression

The following tables summarize the quantitative effects of ac4C modification on mRNA and protein expression levels as reported in various studies.

Target Gene	Cellular Context	Change in ac4C Level	Change in mRNA Level	Change in Protein Level	Reference
GRIN1	3-month-old 5XFAD mouse model of Alzheimer's	Decreased	No significant change	Decreased	<a href="#">[10]</a>
MAP2	3-month-old 5XFAD mouse model of Alzheimer's	Decreased	No significant change	Decreased	<a href="#">[10]</a>
DNAJC6	3-month-old 5XFAD mouse model of Alzheimer's	Decreased	No significant change	Decreased	<a href="#">[10]</a>
TFAP2A	Human Lung Adenocarcinoma	Upregulated	-	-	<a href="#">[11]</a>
Multiple Transcripts	Arsenite-induced Stress Granules in HeLa cells	Enriched	-	-	<a href="#">[12]</a>

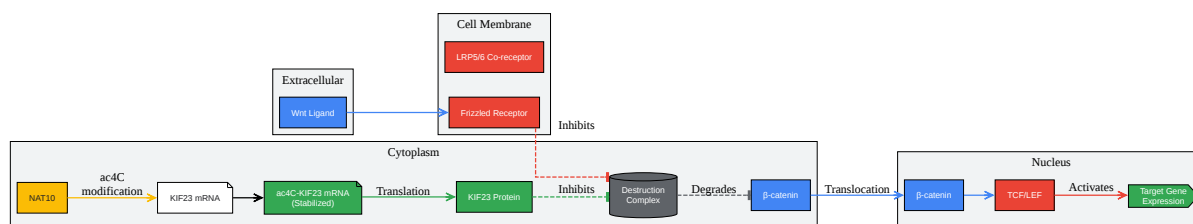
Table 1: Quantitative analysis of the impact of ac4C modification on specific gene expression.

## Key Signaling Pathways Involving ac4C

NAT10-mediated ac4C modification is integrated into complex cellular signaling networks, particularly those driving cancer progression. Two of the most well-characterized pathways are the Wnt/ $\beta$ -catenin and NF- $\kappa$ B signaling cascades.

### The Wnt/ $\beta$ -catenin Pathway

The Wnt/ $\beta$ -catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tumorigenesis.[13] In colorectal cancer, NAT10 has been shown to activate this pathway by stabilizing the mRNA of Kinesin Family Member 23 (KIF23) through ac4C modification.[4][14] Increased KIF23 protein levels then lead to the nuclear translocation of  $\beta$ -catenin, a key transcriptional co-activator of Wnt target genes.[4][14]

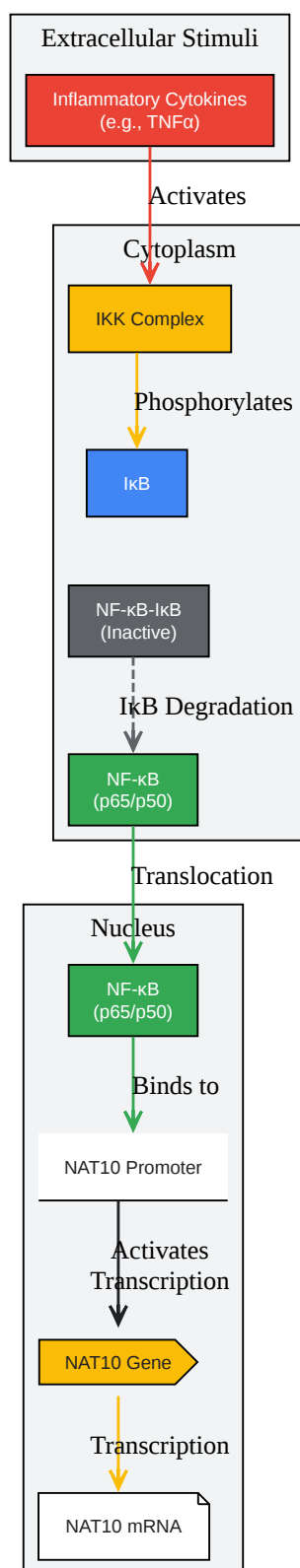


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NAT10-mediated activation of the Wnt/ $\beta$ -catenin pathway.

## The NF- $\kappa$ B Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- $\kappa$ B) pathway is a central regulator of inflammation, immunity, and cell survival.[15][16] In cancer cells, the activation of the NF- $\kappa$ B pathway can promote the expression of NAT10.[17] The p65 subunit of NF- $\kappa$ B can bind to the promoter of the NAT10 gene, transcriptionally upregulating its expression.[17] This creates a potential positive feedback loop where inflammation can drive ac4C modification, which in turn can promote the expression of pro-survival and pro-inflammatory genes.



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Upstream regulation of NAT10 expression by the NF-κB pathway.

## Experimental Protocols for ac4C Analysis

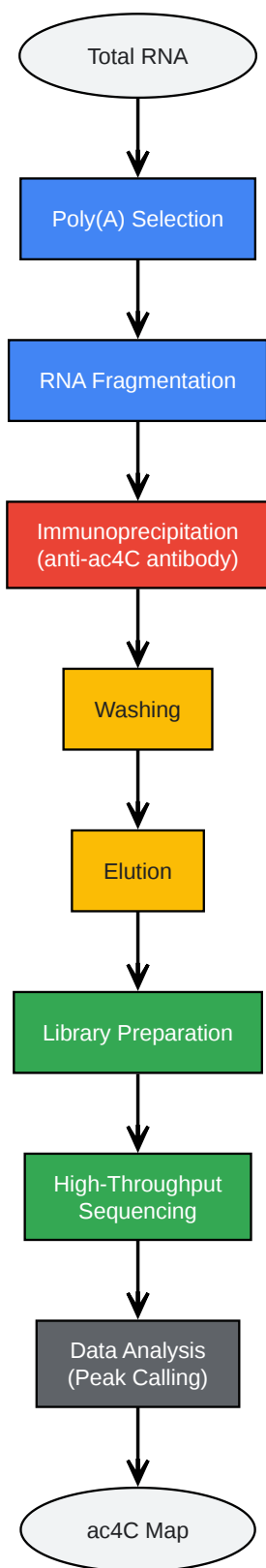
The study of ac4C has been enabled by the development of specialized techniques for its detection and mapping. This section provides an overview of the key experimental protocols.

### Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments from a total RNA sample.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) The enriched fragments are then sequenced to identify the locations of ac4C modifications across the transcriptome.

Detailed Methodology:

- **RNA Isolation and Fragmentation:** Isolate total RNA from cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.[\[19\]](#)
- **Immunoprecipitation:** Incubate the fragmented RNA with an anti-ac4C antibody. Use a species-matched IgG as a negative control.[\[19\]](#)[\[21\]](#) Capture the antibody-RNA complexes using protein A/G magnetic beads.
- **Washing and Elution:** Perform stringent washes to remove non-specifically bound RNA. Elute the enriched ac4C-containing RNA fragments from the beads.
- **Library Preparation and Sequencing:** Construct a cDNA library from the eluted RNA. Perform high-throughput sequencing of the library.
- **Data Analysis:** Align the sequencing reads to a reference genome/transcriptome. Identify peaks of enrichment in the ac4C-IP sample compared to the IgG control to determine the locations of ac4C modifications.



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Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq).

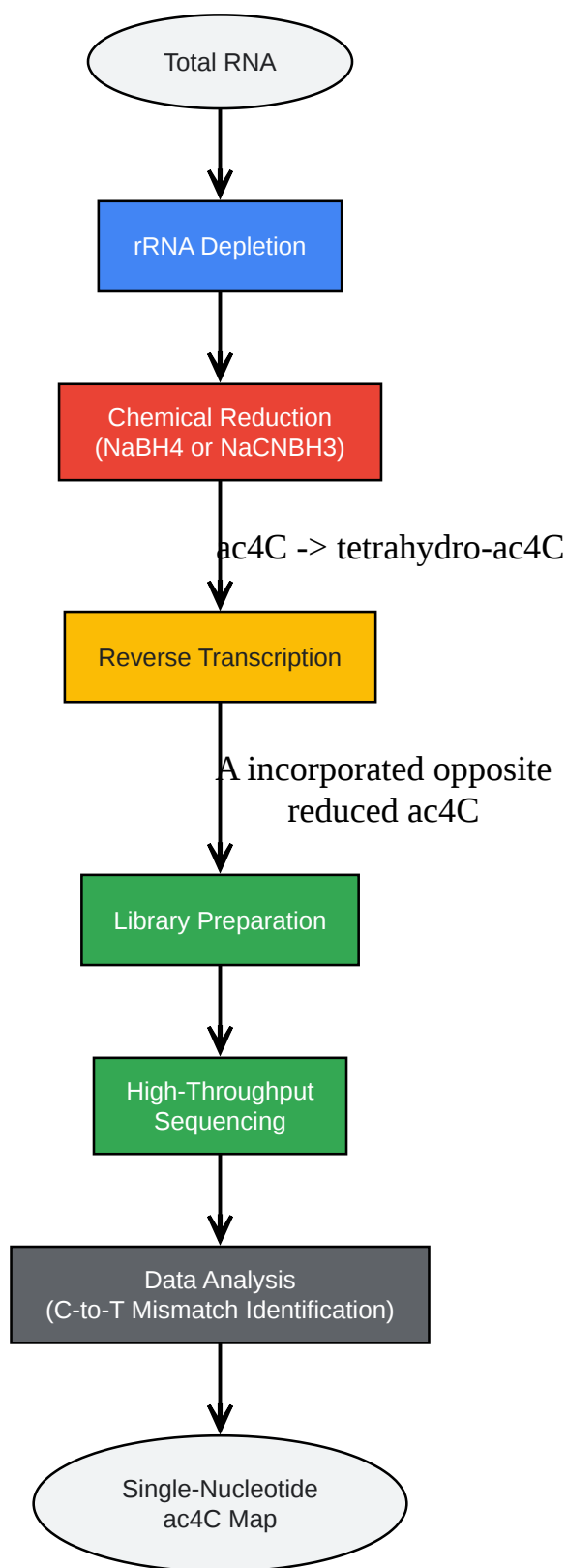
## ac4C-seq and RedaC:T-seq

ac4C-seq and RedaC:T-seq are chemical-based methods that enable the detection of ac4C at single-nucleotide resolution.<sup>[1][22][23][24][25]</sup> These techniques rely on the chemical reduction of ac4C to a tetrahydro-ac4C derivative using sodium borohydride ( $\text{NaBH}_4$ ) or sodium cyanoborohydride ( $\text{NaCNBH}_3$ ).<sup>[1][23]</sup> This chemical modification causes a misincorporation event during reverse transcription, where an adenosine is incorporated opposite the modified cytidine. This C-to-T transition is then detected by high-throughput sequencing.

### Detailed Methodology:

- **RNA Isolation and Ribosomal RNA Depletion:** Isolate total RNA. Remove ribosomal RNA (rRNA) to increase the coverage of other RNA species.<sup>[23]</sup>
- **Chemical Reduction:** Treat the RNA with  $\text{NaBH}_4$  or  $\text{NaCNBH}_3$  to reduce ac4C to tetrahydro-ac4C.<sup>[1][23]</sup> A mock-treated control (without the reducing agent) is essential.
- **Reverse Transcription:** Perform reverse transcription of the treated RNA. The reverse transcriptase will incorporate an adenosine opposite the reduced ac4C.
- **Library Preparation and Sequencing:** Construct a sequencing library from the resulting cDNA. Perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to a reference genome/transcriptome. Identify sites with a high frequency of C-to-T mismatches in the chemically treated sample compared to the mock-treated control.





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Workflow for ac4C-seq/RedaC:T-seq.

## Implications for Drug Development

The central role of NAT10 and ac4C in promoting cancer progression has made them attractive targets for therapeutic intervention.[4] The development of small molecule inhibitors of NAT10 is an active area of research.

Remodelin, a known inhibitor of NAT10, has shown promise in preclinical studies by suppressing the proliferation and metastasis of cancer cells.[6] By inhibiting the acetyltransferase activity of NAT10, Remodelin can reduce the levels of ac4C on oncogenic mRNAs, leading to their destabilization and reduced translation. This, in turn, can inhibit key cancer-promoting pathways like the Wnt/ $\beta$ -catenin signaling cascade.[17]

The development of more potent and specific NAT10 inhibitors holds significant therapeutic potential for a variety of cancers that are dependent on ac4C-mediated gene regulation.

## Conclusion

**N4-acetylcytidine** is a critical epitranscriptomic modification that plays a fundamental role in regulating gene expression by controlling mRNA stability and translation. The "writer" enzyme NAT10 is a key player in this process, and its dysregulation is increasingly linked to human diseases, particularly cancer. The experimental tools and protocols outlined in this guide provide a framework for researchers to investigate the function of ac4C in their systems of interest. A deeper understanding of the molecular mechanisms of ac4C-mediated gene regulation will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the epitranscriptome.

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## References

- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]

- 3. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ac4C-AFL: A high-precision identification of human mRNA N4-acetylcytidine sites based on adaptive feature representation learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACES: prediction of N4-acetylcytidine (ac4C) modification sites in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulated ac4C modification of mRNA in a mouse model of early-stage Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile analysis of N4-acetylcytidine (ac4C) on mRNA of human lung adenocarcinoma and paired adjacent non-tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Acetyltransferase NAT10 regulates the Wnt/ $\beta$ -catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Regulation of NF- $\kappa$ B by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 19. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 20. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rna-seqblog.com [rna-seqblog.com]
- 23. researchgate.net [researchgate.net]

- 24. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 25. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
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